
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, abbreviated as 1-CMP-4-CN, is a pyrazole-based compound that is used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen, two carbon atoms, and two other heteroatoms (nitrogen and oxygen). This compound has been studied for its potential applications in various fields, such as biochemistry, pharmacology, and drug development.
Wissenschaftliche Forschungsanwendungen
1-CMP-4-CN has been studied for a number of potential applications in scientific research. It has been used as a substrate for the synthesis of various other compounds, such as 4-cyanopyridin-3-yl amides and 4-cyanopyridin-3-yl sulfonamides. It has also been used as a ligand in the synthesis of metal complexes, such as those containing cobalt, nickel, and zinc. Additionally, 1-CMP-4-CN has been used in the synthesis of peptide-based drugs, as well as in the development of fluorescent probes for the detection of various biomolecules.
Wirkmechanismus
1-CMP-4-CN acts as an electron acceptor in a variety of chemical reactions. It is capable of forming strong hydrogen bonds with other molecules, such as peptides and amino acids, which allows it to bind to them and facilitate their reaction. Additionally, 1-CMP-4-CN can form coordination bonds with metal ions, which can be used to facilitate the formation of metal complexes.
Biochemical and Physiological Effects
1-CMP-4-CN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties, as well as to have the potential to be used as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-CMP-4-CN has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents and conditions. Additionally, it is soluble in most organic solvents and has a low melting point, making it easy to handle and use in experiments. However, 1-CMP-4-CN is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
1-CMP-4-CN has potential applications in a variety of fields, such as drug development, biochemistry, and pharmacology. In the future, it could be used to develop more effective drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop more efficient methods for synthesizing metal complexes and other compounds. Finally, it could be used to develop more sensitive and selective fluorescent probes for the detection of various biomolecules.
Eigenschaften
IUPAC Name |
1-(cyanomethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGUAONVINBVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



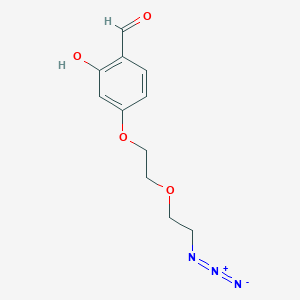


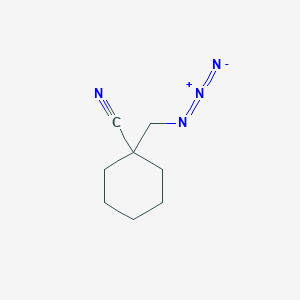
![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)
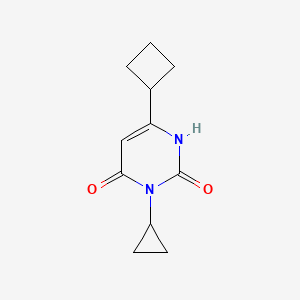
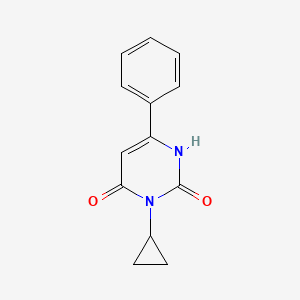

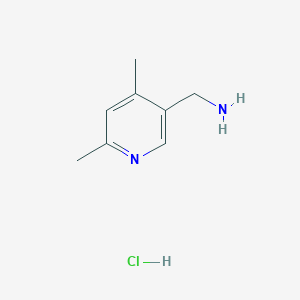
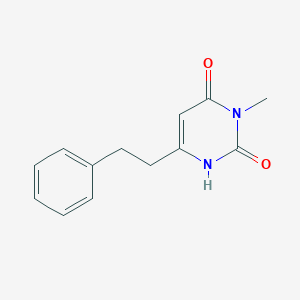
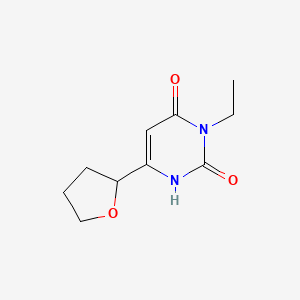
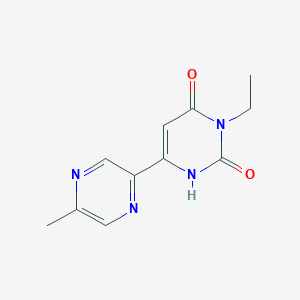

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)